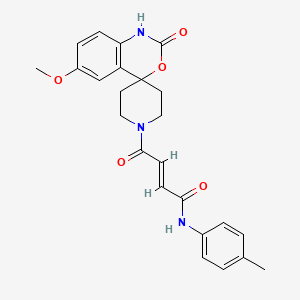
PCSK9 modulator-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PCSK9 modulator-3 is a potent modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism. By inhibiting PCSK9, this compound helps to lower low-density lipoprotein cholesterol (LDL-C) levels, making it a promising candidate for the treatment of hyperlipidemia and related cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PCSK9 modulator-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation, cyclization, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis in a controlled environment to ensure high purity and yield. This includes the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP) to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
PCSK9 modulator-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
PCSK9 modulator-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Helps in understanding the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Potential therapeutic agent for treating hyperlipidemia and reducing cardiovascular risk.
Industry: Used in the development of new drugs targeting PCSK9 for better management of cholesterol levels
Mécanisme D'action
PCSK9 modulator-3 exerts its effects by binding to PCSK9 and inhibiting its interaction with low-density lipoprotein receptors (LDLR). This prevents the degradation of LDLR, allowing for increased clearance of LDL-C from the bloodstream. The molecular targets involved include PCSK9, LDLR, and other related pathways such as the PI3K/Akt and MAPK signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9.
Alirocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 levels.
Uniqueness
PCSK9 modulator-3 is unique in its small-molecule structure, offering potential advantages in terms of oral bioavailability and ease of synthesis compared to monoclonal antibodies and RNA-based therapies. Its ability to modulate PCSK9 with high potency and specificity makes it a valuable addition to the arsenal of PCSK9 inhibitors .
Propriétés
Formule moléculaire |
C16H9F2N3O |
|---|---|
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
(6-fluoro-1H-benzimidazol-2-yl)-(7-fluoro-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C16H9F2N3O/c17-8-4-5-12-13(6-8)21-16(20-12)15(22)10-7-19-14-9(10)2-1-3-11(14)18/h1-7,19H,(H,20,21) |
Clé InChI |
CKWAKNVZFMTNNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)NC=C2C(=O)C3=NC4=C(N3)C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
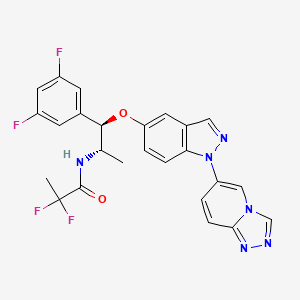
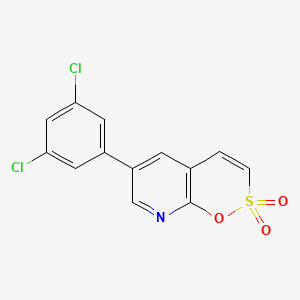

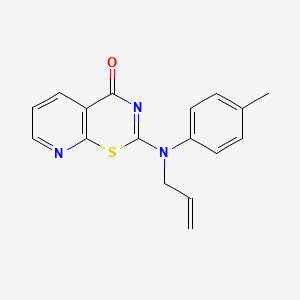

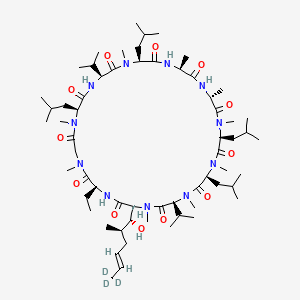

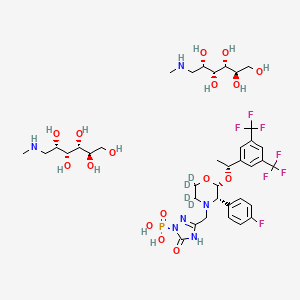
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
